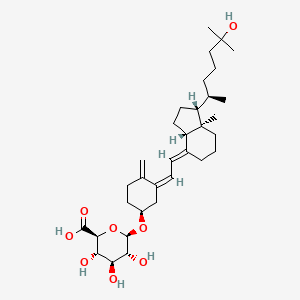
Bapta-AM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate, also known as Tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate, is a useful research compound. Its molecular formula is C26H33KN3O10 and its molecular weight is 586.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症研究
Bapta-AM 已被用于癌症研究,特别是在血液肿瘤细胞系的学习中 {svg_1}. 研究发现,this compound 单独可以诱导这些细胞系凋亡,尤其是那些对 MCL-1 拮抗剂 S63845 高度敏感的细胞系 {svg_2}. 这是通过抑制 mTORC1 驱动的 Mcl-1 翻译来快速降低 MCL-1 蛋白水平实现的 {svg_3}.
细胞代谢
This compound 被发现会损害细胞代谢 {svg_4}. 它通过直接抑制 6-磷酸果糖-2-激酶/果糖-2,6-二磷酸酶 3 (PFKFB3) 活性来实现这一点,这是 this compound 的一项先前未知的作用 {svg_5}. 这种抑制会损害糖酵解,最终损害 MCL-1 依赖性癌细胞的生存 {svg_6}.
细胞内钙调节
This compound 是一种细胞可渗透的螯合剂,对 Ca2+ 的选择性高于 Mg2+ {svg_7}. 它可用于控制细胞内 Ca2+ 的水平 {svg_8}. This compound 对 Ca2+ 的选择性高于 EDTA 和 EGTA,其金属结合也对 pH 较不敏感 {svg_9}.
细胞活力和增殖
This compound 用于细胞活力和增殖研究 {svg_10}. 它在这些研究中用作染料型螯合剂(非荧光) {svg_11}.
Ca2+ 信号
This compound 已被用于研究 Ca2+ 信号 {svg_12}. 研究发现,它对广泛的分子靶标具有 Ca2± 独立效应 {svg_13}.
细胞功能
This compound 对细胞功能有影响,这些影响独立于其 Ca2± 螯合特性 {svg_14}. 这突出了 this compound 在科学研究中的多种应用。
作用机制
Target of Action
Bapta-APM, a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), is a calcium-specific chelator . It primarily targets intracellular calcium ions (Ca2+), which play a crucial role in various physiological and pathophysiological processes . Bapta-APM also directly inhibits 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of mTORC1 activity .
Mode of Action
Bapta-APM is a membrane-permeable analog of BAPTA that binds to calcium only after the acetoxymethyl group is removed by cytoplasmic esterases . It chelates intracellular Ca2+ and regulates ion channels . By inhibiting PFKFB3, Bapta-APM impairs glycolysis and diminishes mTORC1 activity .
Biochemical Pathways
Bapta-APM affects several biochemical pathways. It plays a role in calcium-regulated apoptosis pathways, where it’s shown to be involved in the induction of apoptosis . It also impacts the mTORC1-driven Mcl-1 translation pathway by inhibiting PFKFB3 . This inhibition of PFKFB3 impairs cellular metabolism and ultimately compromises the survival of MCL-1-dependent cancer cells .
Pharmacokinetics
It’s known that bapta-apm is a cell-permeable compound, which means it can readily cross cell membranes . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of Bapta-APM’s action is the regulation of intracellular Ca2+ levels, which can influence various cellular processes, including apoptosis . By directly inhibiting PFKFB3, Bapta-APM can cause a rapid decline in MCL-1-protein levels, inducing apoptosis in certain cancer cell lines .
Action Environment
The action of Bapta-APM can be influenced by various environmental factors. For instance, the presence of cytoplasmic esterases is necessary for Bapta-APM to bind to calcium . Moreover, the compound’s efficacy and stability might be affected by factors such as pH, temperature, and the presence of other ions or molecules in the cellular environment.
属性
CAS 编号 |
352000-08-9 |
|---|---|
分子式 |
C26H33KN3O10 |
分子量 |
586.7 g/mol |
IUPAC 名称 |
tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C26H33N3O10.K/c1-17-4-6-19(28(13-23(30)31)14-24(32)33)21(11-17)38-9-10-39-22-12-18(3-2-8-27)5-7-20(22)29(15-25(34)35)16-26(36)37;/h4-7,11-12H,2-3,8-10,13-16,27H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37); |
InChI 键 |
BDDUTHPVJFQLRF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)CCCN)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
规范 SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)CCCN)N(CC(=O)O)CC(=O)O.[K] |
同义词 |
N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM; _x000B_5-(3-Aminopropyl)-5’-methyl-bis-(2-aminophenoxymethylene-N,N,N’,N’-tetraacetate Tetrapotassium Salt; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



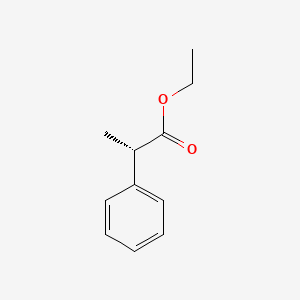

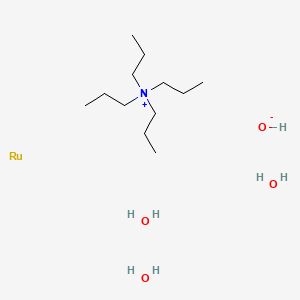
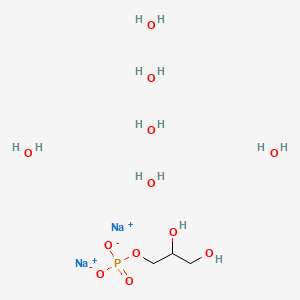
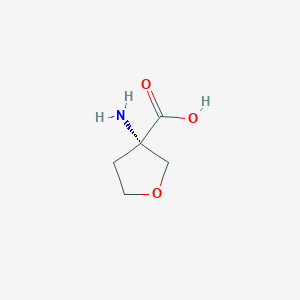
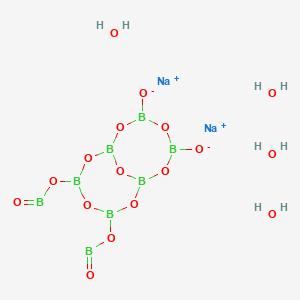
![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)

